molecular formula C10H18Cl2N2 B13544992 N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride CAS No. 2825011-41-2

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride

Katalognummer: B13544992
CAS-Nummer: 2825011-41-2
Molekulargewicht: 237.17 g/mol
InChI-Schlüssel: YEXBUMUXCRENFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is a chemical compound with the molecular formula C10H16N2. It is also known by its IUPAC name, N1,N~2~-dimethyl-N~1~-phenyl-1,2-ethanediamine. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride typically involves the reaction of N-methylaniline with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where precise chemical modifications are required .

Eigenschaften

CAS-Nummer

2825011-41-2

Molekularformel

C10H18Cl2N2

Molekulargewicht

237.17 g/mol

IUPAC-Name

N,N'-dimethyl-N'-phenylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;;/h3-7,11H,8-9H2,1-2H3;2*1H

InChI-Schlüssel

YEXBUMUXCRENFR-UHFFFAOYSA-N

Kanonische SMILES

CNCCN(C)C1=CC=CC=C1.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.